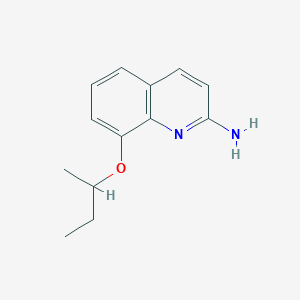

8-sec-Butoxy-quinolin-2-ylamine

Beschreibung

8-sec-Butoxy-quinolin-2-ylamine is a quinoline derivative featuring a secondary butoxy (-O-sec-C₄H₉) substituent at the 8-position and an amine (-NH₂) group at the 2-position of the aromatic ring. Quinoline derivatives are widely studied for their pharmacological properties, including receptor antagonism and enzyme inhibition. This compound has been specifically evaluated for its activity as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with an IC₅₀ value of 5310 nM, indicating moderate potency .

Eigenschaften

Molekularformel |

C13H16N2O |

|---|---|

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

8-butan-2-yloxyquinolin-2-amine |

InChI |

InChI=1S/C13H16N2O/c1-3-9(2)16-11-6-4-5-10-7-8-12(14)15-13(10)11/h4-9H,3H2,1-2H3,(H2,14,15) |

InChI-Schlüssel |

RDHSHZSWPBWALB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC1=CC=CC2=C1N=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-sec-Butoxy-quinolin-2-ylamine typically involves the reaction of quinoline derivatives with sec-butyl alcohol under specific conditions. One common method includes the use of a catalyst such as palladium acetate (Pd(OAc)2) and a base like copper acetate (Cu(OAc)2) in the presence of carbon monoxide (CO) as a carbonyl source . The reaction is carried out under mild conditions, and the yields are generally higher with electron-donating groups on the quinoline ring .

Industrial Production Methods

Industrial production of 8-sec-Butoxy-quinolin-2-ylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation in the process can enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

8-sec-Butoxy-chinolin-2-ylamin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 8-sec-Butoxy-chinolin-2-ylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde gezeigt, dass es die Bindung von Melaninkonzentrationshormon an seinen Rezeptor hemmt, der an verschiedenen physiologischen Prozessen beteiligt ist. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die die zelluläre Signalübertragung und Stoffwechselprozesse regulieren.

Wissenschaftliche Forschungsanwendungen

8-sec-Butoxy-quinolin-2-ylamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-sec-Butoxy-quinolin-2-ylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the binding of melanin-concentrating hormone to its receptor, which is involved in various physiological processes . The compound’s effects are mediated through pathways that regulate cellular signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on MCHR1 Antagonism

A critical comparison of 8-sec-Butoxy-quinolin-2-ylamine with other 8-alkoxy-quinolin-2-ylamine derivatives reveals significant variations in potency, as shown in Table 1.

Table 1: IC₅₀ Values of 8-Alkoxy-quinolin-2-ylamine Derivatives

| Compound Name | Substituent at 8-position | IC₅₀ (nM) |

|---|---|---|

| 8-sec-Butoxy-quinolin-2-ylamine | sec-Butoxy | 5310 |

| 8-Cyclohexyloxy-quinolin-2-ylamine | Cyclohexyloxy | 361 |

| 8-Isopropoxy-quinolin-2-ylamine | Isopropoxy | 437 |

| 8-Pentyloxy-quinolin-2-ylamine | Pentyloxy | 580 |

| 8-Hexyloxy-quinolin-2-ylamine | Hexyloxy | 818 |

| 8-Methoxy-quinolin-2-ylamine | Methoxy | 1590 |

Key Observations :

- Lower Potency of 8-sec-Butoxy Derivative : The sec-butoxy substituent results in the highest IC₅₀ (5310 nM), suggesting reduced binding affinity compared to other alkoxy groups. This may stem from steric hindrance caused by the branched alkyl chain, which could impede optimal interaction with the MCHR1 active site .

- Superior Activity of Cyclic Substituents : The cyclohexyloxy derivative (IC₅₀ = 361 nM) exhibits the highest potency, likely due to enhanced hydrophobic interactions or conformational rigidity provided by the cyclic structure .

- Linear vs. Branched Alkoxy Groups : Linear alkoxy chains (e.g., pentyloxy, hexyloxy) show intermediate potency (IC₅₀ = 580–818 nM), outperforming the branched sec-butoxy group. This highlights the importance of substituent geometry in modulating activity .

Positional Effects of Substituents

Evidence from derivatives of 8-quinolinol (a related scaffold) indicates that the position of substituents significantly influences physicochemical and functional properties. For example:

- 5-Substituted vs. 8-Substituted Derivatives: 5-substituted ethers derived from 8-quinolinol (e.g., 5-alkoxy analogs) have been proposed for applications such as corrosion inhibition and gasoline additives . While direct data for 8-sec-Butoxy-quinolin-2-ylamine in these contexts are unavailable, positional differences (e.g., 2-amine vs. 8-alkoxy) likely alter electronic and steric profiles, thereby affecting performance in non-pharmacological applications .

Structural Analog with Nitro and tert-Butyl Groups

A structurally distinct analog, 5-Butoxy-2-tert-butyl-6-methoxy-8-nitroquinoline (), features multiple substituents (butoxy, tert-butyl, methoxy, nitro).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.